molecular formula C18H20F2N4O3 B2880293 N-(2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide CAS No. 2034305-57-0

N-(2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide

Cat. No. B2880293
CAS RN: 2034305-57-0
M. Wt: 378.38
InChI Key: HXXROZVHBGNMCH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxadiazole ring, a benzamide group, and a difluorocyclohexyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The difluorocyclohexyl group would add steric bulk to the molecule, potentially influencing its reactivity and interactions with other molecules .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the oxadiazole ring can participate in nucleophilic substitution reactions, and the amide group can undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorocyclohexyl group could increase the compound’s lipophilicity, influencing its solubility in different solvents .

Scientific Research Applications

Boronic Acid Derivative Synthesis

This compound is an important boric acid derivative. In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates with applications in carbon-carbon coupling and carbon heterocoupling reactions . Due to their unique structure, they exhibit good biological activity and pharmacological effects, making them useful in boron neutron capture therapy and drug transport polymers in cancer treatment .

Fluorine-Containing Drug Development

The presence of fluorine atoms in the compound enhances its affinity to carbon, which is beneficial in drug development. Fluorine-containing drugs are known for high biological activity, stability, and drug resistance. This compound could be involved in the synthesis of new fluorine-containing pharmaceuticals .

Amide Local Anesthetics

Amide local anesthetics are widely used in clinical cancer surgery. Studies suggest that the use of amide local anesthetics may be beneficial for cancer treatment. The compound’s structure could be pivotal in the development of new anesthetics with potential applications in oncology .

Density Functional Theory (DFT) Studies

The compound can be used in DFT studies to calculate molecular structures and compare them with X-ray values. DFT is also utilized to study the molecular electrostatic potential and frontier molecular orbitals, revealing the molecular structure characteristics, conformation, and special physical and chemical properties .

Suzuki Reaction Nucleophile

Arylboronic acids are economical and easy to obtain, stable to water and air, and are important nucleophiles in the Suzuki reaction. This compound could be used to explore new avenues in the Suzuki coupling process, which is a pivotal reaction in the synthesis of complex organic compounds .

Cancer Treatment and Drug Delivery

Boron compounds have been widely used in cancer treatment. This compound’s structure suggests it could be involved in the development of feedback control drug transport polymers, which are crucial in targeted drug delivery systems for cancer therapy .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The specific mechanism of action would depend on the structure of the compound and the nature of its target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a drug, it could have side effects or toxicities at high doses. Always handle chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated as a potential drug or as a building block for the synthesis of other complex molecules .

properties

IUPAC Name

N-[2-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O3/c19-18(20)8-6-12(7-9-18)16-23-15(27-24-16)11-21-14(25)10-22-17(26)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXROZVHBGNMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide

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